REACTION_SMILES
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[CH2:9]([CH3:10])[S:11](=[O:12])(=[O:13])[Cl:14].[CH3:15][CH2:16][O:17][CH2:18][CH3:19].[Cl:20][CH2:21][Cl:22].[NH2:1][CH2:2][c:3]1[cH:4][n:5][cH:6][cH:7][cH:8]1>>[NH:1]([CH2:2][c:3]1[cH:4][n:5][cH:6][cH:7][cH:8]1)[S:11]([CH2:9][CH3:10])(=[O:12])=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1cccnc1
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Name
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Type
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product
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Smiles
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CCS(=O)(=O)NCc1cccnc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |